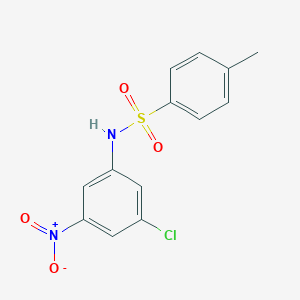
N-(3-Chloro-5-nitrophenyl)-4-methylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloro-5-nitrophenyl)-4-methylbenzene-1-sulfonamide: is a chemical compound with a complex structure that includes a chloro-nitrophenyl group and a methylbenzene sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-5-nitrophenyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 3-chloro-5-nitroaniline with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Chloro-5-nitrophenyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Reduction: Hydrogen gas, catalysts (Pd/C), metal hydrides (LiAlH4), solvents (ethanol, THF).
Oxidation: Potassium permanganate, acidic or basic conditions, solvents (water, acetone).
Major Products
Substitution: Formation of N-(3-substituted-5-nitrophenyl)-4-methylbenzene-1-sulfonamide.
Reduction: Formation of N-(3-chloro-5-aminophenyl)-4-methylbenzene-1-sulfonamide.
Oxidation: Formation of N-(3-chloro-5-nitrophenyl)-4-carboxybenzene-1-sulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(3-Chloro-5-nitrophenyl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(3-Chloro-5-nitrophenyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The chloro and nitro groups can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, which contribute to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Chloro-5-nitrophenyl)methanesulfonamide
- (3-Chloro-5-nitrophenyl)methanol
- N-(3-Chloro-5-nitrophenyl)methylpropan-1-amine
Uniqueness
N-(3-Chloro-5-nitrophenyl)-4-methylbenzene-1-sulfonamide is unique due to the presence of both a chloro-nitrophenyl group and a methylbenzene sulfonamide group. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the sulfonamide group can enhance its solubility and stability, making it more suitable for certain applications .
Eigenschaften
CAS-Nummer |
60498-62-6 |
|---|---|
Molekularformel |
C13H11ClN2O4S |
Molekulargewicht |
326.76 g/mol |
IUPAC-Name |
N-(3-chloro-5-nitrophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11ClN2O4S/c1-9-2-4-13(5-3-9)21(19,20)15-11-6-10(14)7-12(8-11)16(17)18/h2-8,15H,1H3 |
InChI-Schlüssel |
WWMSJVLDLSNICR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid](/img/structure/B14605186.png)

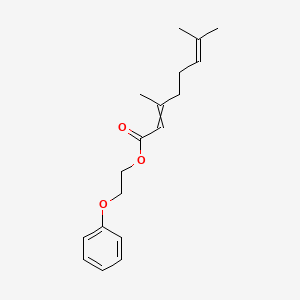


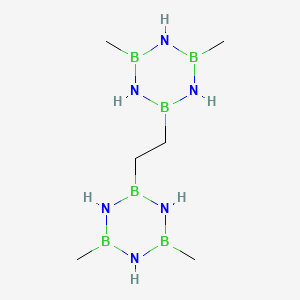

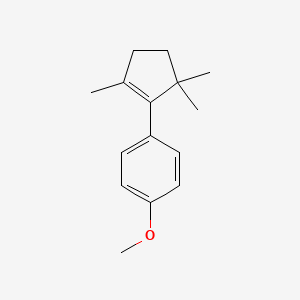
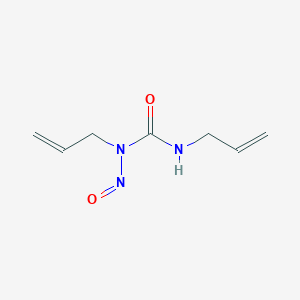
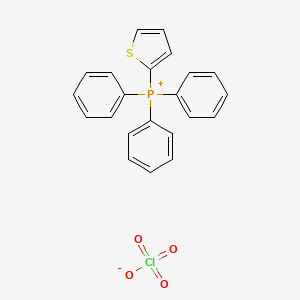
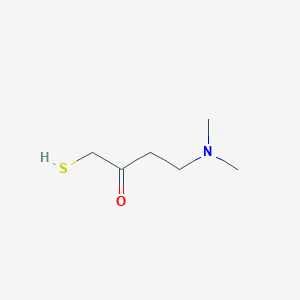
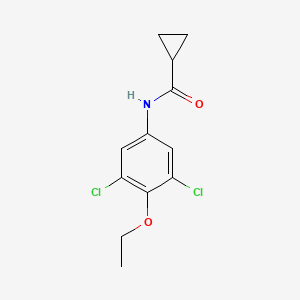
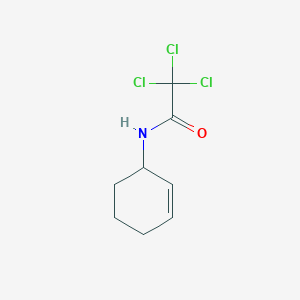
![{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene](/img/structure/B14605276.png)
